N-(2-(sec-Butoxy)acetoxy)-2-(quinolin-8-yloxy)acetimidamide
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Description
N-(2-(sec-Butoxy)acetoxy)-2-(quinolin-8-yloxy)acetimidamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-(sec-Butoxy)acetoxy)-2-(quinolin-8-yloxy)acetimidamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N3O4, with a molecular weight of approximately 329.37 g/mol. The compound features a quinoline moiety, which is known for its diverse biological activities, including antimalarial and anticancer properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism.
- Receptor Modulation : The quinoline structure indicates possible interactions with neurotransmitter receptors, which could influence central nervous system (CNS) activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicated moderate to significant inhibitory effects on:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The compound exhibited promising antitumor activity, particularly against HeLa cells, indicating its potential for further development in cancer therapeutics.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various quinoline derivatives, including this compound. It was found that modifications to the side chains significantly influenced the activity against both bacterial and fungal strains . -
Cytotoxicity Assessment :
In a comparative analysis of several quinoline derivatives for their cytotoxic effects, this compound demonstrated superior efficacy against HeLa cells compared to other tested compounds . This study highlighted the importance of structural features in enhancing biological activity. -
Mechanistic Studies :
Research investigating the mechanism of action revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analyses indicated increased annexin V staining in treated cells, suggesting early apoptotic events .
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-butan-2-yloxyacetate |
InChI |
InChI=1S/C17H21N3O4/c1-3-12(2)22-11-16(21)24-20-15(18)10-23-14-8-4-6-13-7-5-9-19-17(13)14/h4-9,12H,3,10-11H2,1-2H3,(H2,18,20) |
InChI Key |
JDMXYDIGXNUGNG-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C)OCC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Canonical SMILES |
CCC(C)OCC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.